![molecular formula C13H9ClF3NO2 B2563097 5-Chloro-2-[2-(trifluoromethoxy)phenoxy]aniline CAS No. 1777120-70-3](/img/structure/B2563097.png)
5-Chloro-2-[2-(trifluoromethoxy)phenoxy]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-Chloro-2-[2-(trifluoromethoxy)phenoxy]aniline” is a chemical compound with the molecular formula C13H9ClF3NO2 . It has a molecular weight of 303.67 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “5-Chloro-2-[2-(trifluoromethoxy)phenoxy]aniline” is 1S/C13H9ClF3NO2/c14-8-5-6-10 (9 (18)7-8)19-11-3-1-2-4-12 (11)20-13 (15,16)17/h1-7H,18H2 . This code provides a detailed representation of the molecule’s structure.Physical And Chemical Properties Analysis
“5-Chloro-2-[2-(trifluoromethoxy)phenoxy]aniline” is a yellow to brown liquid . and is stored in a refrigerator . The compound is harmful if swallowed, in contact with skin, or if inhaled .Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis of derivatives related to 5-Chloro-2-[2-(trifluoromethoxy)phenoxy]aniline plays a crucial role in various scientific research areas, such as the development of rechargeable batteries, electrochromics, and biosensors. These compounds are known for their strong antioxidant and anticancer activities. The derivatives undergo electrochemical studies to understand their redox mechanism, which is vital for applications in biosensing and battery technologies. Computational chemistry further supports these findings, offering insights into their behavior under different conditions (Shahzad et al., 2014).
Environmental and Health Impact Studies
Research on chlorinated phenols, closely related to 5-Chloro-2-[2-(trifluoromethoxy)phenoxy]aniline, focuses on their environmental and health impacts. These studies are significant for understanding how such compounds, when released into the environment, can affect ecosystems and human health. For instance, triclosan, a widely used biocide with a structure similar to chlorinated anilines, has been studied for its degradation in surface waters and its transformation into potentially harmful byproducts. Such research underscores the importance of monitoring and managing the environmental presence of these compounds to mitigate their impacts (Tixier et al., 2002).
Antimicrobial and Antifungal Applications
The antimicrobial and antifungal properties of compounds like triclosan, which shares functional groups with 5-Chloro-2-[2-(trifluoromethoxy)phenoxy]aniline, have been utilized in a wide range of consumer products. Understanding the molecular basis of these activities, particularly the inhibition mechanisms against target enzymes in microbial lipid biosynthesis, is crucial for developing more effective and safer antimicrobial and preservative agents. This research not only contributes to the pharmaceutical and cosmetic industries but also informs regulatory decisions on the use of such compounds (Levy et al., 1999).
Safety And Hazards
The compound causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area . In case of skin contact, it’s advised to wash with plenty of soap and water .
Propiedades
IUPAC Name |
5-chloro-2-[2-(trifluoromethoxy)phenoxy]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3NO2/c14-8-5-6-10(9(18)7-8)19-11-3-1-2-4-12(11)20-13(15,16)17/h1-7H,18H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXQNGGEFJMAKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C=C(C=C2)Cl)N)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-[2-(trifluoromethoxy)phenoxy]aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-ethoxy-2-phenyl-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2563014.png)
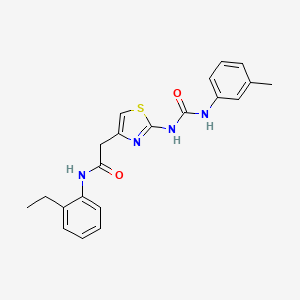

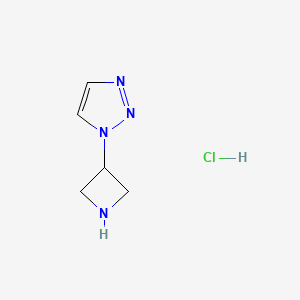
![2-[2-[Cyano(ethyl)amino]ethyl-methylamino]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2563019.png)
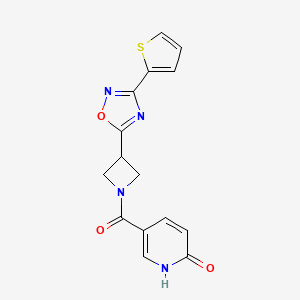
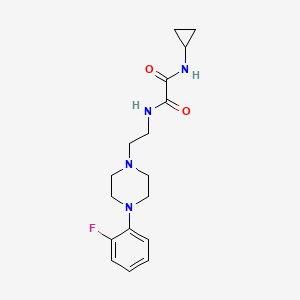
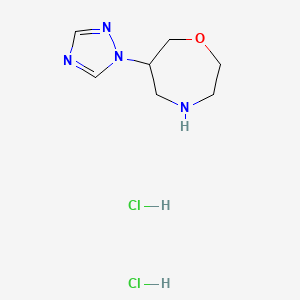
![N-(2-(dimethylamino)ethyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide hydrochloride](/img/structure/B2563023.png)
![[4-Amino-3-(5-chloro-2-methoxyphenyl)-2-sulfanylidene-5-thiazolyl]-(4-morpholinyl)methanone](/img/structure/B2563026.png)

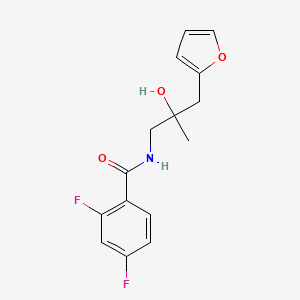

![N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2,6-difluorobenzamide](/img/structure/B2563037.png)